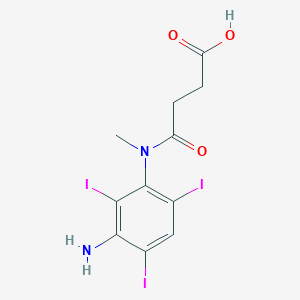
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin-A is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It was first discovered in 1970 by Borel and Stahelin during a search for new antifungal agents . Cyclosporin-A is known for its potent immunosuppressive properties, which have revolutionized organ transplantation by preventing graft rejection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclosporin-A can be synthesized through chemical cyclization of the synthetic undecapeptide between positions 7 and 8, which mimics the enzymatic cyclization reaction . The synthesis involves the use of specific amino acids, including (4R)-4-((E)-2-butenyl)-4,N-dimethyl-L-threonine, which is crucial for the activity of cyclosporin-A .
Industrial Production Methods
Industrial production of cyclosporin-A is primarily achieved through submerged fermentation using the fungus Tolypocladium inflatum . This method allows for large-scale production of the compound, which is then purified and formulated for medical use.
Chemical Reactions Analysis
Types of Reactions
Cyclosporin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or reduce its toxicity .
Common Reagents and Conditions
Common reagents used in the reactions of cyclosporin-A include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of cyclosporin-A include various analogues with modified immunosuppressive properties. These analogues are studied for their potential therapeutic applications .
Scientific Research Applications
Cyclosporin-A has a wide range of scientific research applications:
Mechanism of Action
Cyclosporin-A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . Upon binding to its receptor, cyclophilin, cyclosporin-A forms a complex that inhibits calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines, leading to immunosuppression .
Comparison with Similar Compounds
Similar Compounds
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with cyclosporin-A for enhanced efficacy.
Uniqueness
Cyclosporin-A is unique due to its cyclic peptide structure and specific binding to cyclophilin, which distinguishes it from other immunosuppressive agents. Its ability to selectively inhibit T-cell activation without causing bone marrow suppression is a significant advantage .
Properties
CAS No. |
1221-05-2 |
|---|---|
Molecular Formula |
C11H11I3N2O3 |
Molecular Weight |
599.93 g/mol |
IUPAC Name |
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |
InChI Key |
LTJAWEPNFDGFQG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Canonical SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Key on ui other cas no. |
1221-05-2 |
Synonyms |
3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















